molecular formula C27H25NO5 B13370562 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13370562
M. Wt: 443.5 g/mol
InChI Key: CXQIICLISPOSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Pd-catalyzed C-N cross-coupling reaction. This method uses a palladium catalyst to facilitate the coupling of a 3-bromoindole with a benzo dioxole group, followed by further functionalization to introduce the hydroxy and oxo groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C27H25NO5/c1-16-10-18(3)20(11-17(16)2)23(29)13-27(31)21-6-4-5-7-22(21)28(26(27)30)14-19-8-9-24-25(12-19)33-15-32-24/h4-12,31H,13-15H2,1-3H3

InChI Key

CXQIICLISPOSGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.